(4-Chloropyridin-2-YL)methanesulfonyl chloride (4-Chloropyridin-2-YL)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798190
InChI: InChI=1S/C6H5Cl2NO2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2
SMILES:
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol

(4-Chloropyridin-2-YL)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17798190

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloropyridin-2-YL)methanesulfonyl chloride -

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
IUPAC Name (4-chloropyridin-2-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H5Cl2NO2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2
Standard InChI Key ZGNZFGKGHRYXGB-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1Cl)CS(=O)(=O)Cl

Chemical Identity and Structural Properties

(4-Chloropyridin-2-YL)methanesulfonyl chloride (CAS: 2378507-20-9) is a chlorinated pyridine derivative functionalized with a methanesulfonyl chloride group. Its molecular formula is C₆H₅Cl₂NO₂S, with a molecular weight of 226.08 g/mol for the free base and 262.54 g/mol for the hydrochloride salt . The compound exists as a white to off-white powder, requiring storage at -10°C to maintain stability .

Table 1: Key Chemical Properties

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₆H₅Cl₂NO₂SC₆H₅Cl₂NO₂S·HCl
Molecular Weight (g/mol)226.08262.54
Storage Temperature-10°C-10°C
Purity95%95%
Hazard ClassH302, H314, H335H302, H314, H335

The crystal structure of related derivatives, such as N-(4-chloropyridin-2-yl)-N-tosylacetamide, reveals a dihedral angle of 30.6° between the pyridine and sulfonyl rings, facilitating a three-dimensional hydrogen-bonding network . This structural arrangement enhances stability and influences reactivity in solid-phase reactions.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically involves two stages:

  • Chlorination of Pyridine Derivatives: 4-Chloropyridin-2-yl intermediates are prepared via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride.

  • Methanesulfonylation: The chlorinated intermediate reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the sulfonyl group.

A patent by describes an optimized method using thionyl chloride (SOCl₂) to convert methanesulfonic acid derivatives into sulfonyl chlorides under anhydrous conditions. This approach achieves yields exceeding 90% with HPLC purity of 99.69% .

Hydrochloride Salt Preparation

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid in tetrahydrofuran (THF), followed by crystallization at low temperatures . This form is preferred for its enhanced solubility in polar solvents.

Reactivity and Mechanistic Insights

(4-Chloropyridin-2-YL)methanesulfonyl chloride acts as a strong electrophile, participating in:

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with amines to form sulfonamides, critical in drug design . For example, reaction with 4-methylbenzenesulfonamide yields N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide (69.7% yield) .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups at the pyridine ring’s 4-position.

The compound’s electronic structure, characterized by electron-withdrawing chlorine and sulfonyl groups, polarizes the pyridine ring, increasing susceptibility to nucleophilic attack at the 2- and 6-positions.

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor for p38α MAPK inhibitors, which target inflammatory pathways . Derivatives like N-(4-chloropyridin-2-yl)-N-tosylacetamide exhibit nanomolar inhibitory activity, making them candidates for arthritis and autoimmune disease therapies .

Agrochemical Development

Sulfonamide derivatives synthesized from this compound demonstrate herbicidal and fungicidal properties. Their mode of action involves disruption of microbial cell wall synthesis.

Table 2: Application Case Studies

ApplicationDerivative SynthesizedBiological Activity
Anti-inflammatory AgentsN-Tosylacetamidep38α MAPK inhibition (IC₅₀: 12 nM)
Herbicides2-(Methanesulfonamido)pyridineDisruption of acetolactate synthase

Crystallographic and Spectroscopic Analysis

X-ray diffraction studies of derivatives reveal intermolecular C–H∙∙∙O hydrogen bonds (O∙∙∙H distance: 2.50 Å) that stabilize the crystal lattice . NMR spectra (¹H, 400 MHz) show distinct signals for pyridine protons at δ 9.9 ppm and sulfonyl chloride protons at δ 3.4 ppm .

Future Directions and Research Gaps

While current synthesis methods are robust, challenges remain in:

  • Enantioselective Sulfonylation: Developing chiral catalysts for asymmetric synthesis.

  • Green Chemistry Approaches: Replacing thionyl chloride with less toxic reagents.

Further studies on the compound’s pharmacokinetics and metabolite profiling are needed to expand its pharmaceutical applications.

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